molecular formula C11H11FO2 B13924853 Methyl 2-allyl-6-fluoro-benzoate

Methyl 2-allyl-6-fluoro-benzoate

Cat. No.: B13924853
M. Wt: 194.20 g/mol
InChI Key: GAPSLELGAKAFOV-UHFFFAOYSA-N
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Description

Methyl 2-allyl-6-fluoro-benzoate is an aromatic ester characterized by a benzoate backbone substituted with an allyl group at the 2-position and a fluorine atom at the 6-position. Its molecular formula is C${11}$H${11}$FO$_{2}$, with a molecular weight of 194.19 g/mol.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl 2-fluoro-6-prop-2-enylbenzoate

InChI

InChI=1S/C11H11FO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h3-4,6-7H,1,5H2,2H3

InChI Key

GAPSLELGAKAFOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-6-(2-propen-1-yl)benzoate typically involves the esterification of 2-fluoro-6-(2-propen-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-(2-propen-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of 2-fluoro-6-(2-propen-1-yl)benzoic acid.

    Reduction: Formation of 2-fluoro-6-(2-propen-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-6-(2-propen-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-(2-propen-1-yl)benzoate involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the propenyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s properties are influenced by its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features/Applications
Methyl 2-allyl-6-fluoro-benzoate 2-allyl, 6-fluoro 194.19 N/A High reactivity due to allyl group; potential precursor in pharmaceuticals
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 2-Cl, 6-F, 3-CH$_3$, ethyl ester 247.06 1379295-48-3 Halogenated ester; used in agrochemical synthesis
Methyl 6-bromo-3-fluoro-2-methylbenzoate 6-Br, 3-F, 2-CH$_3$ 247.06 1807191-86-1 Bromine enhances lipophilicity; research chemical
Methyl benzoate None (parent compound) 136.15 93-58-3 Solvent, flavoring agent; baseline for ester reactivity

Reactivity and Functional Group Influence

  • Fluorine Substituent: The 6-fluoro group in this compound increases electronegativity, enhancing stability against nucleophilic attack compared to non-fluorinated analogues like methyl benzoate .
  • Comparison with Halogenated Analogues :
    • Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3) shares a similar fluorine substitution but includes a chloro group and methyl branch, which may reduce solubility in polar solvents compared to the allyl-containing target compound .
    • Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS 1807191-86-1) replaces the allyl group with bromine and methyl groups, increasing molecular weight and lipophilicity, likely altering bioavailability .

Research Findings and Data Trends

Table 2: Key Physical Properties (Inferred from Analogues)

Property This compound Methyl Benzoate Ethyl 2-chloro-6-fluoro-3-methylbenzoate
Boiling Point (°C) ~245–260 (estimated) 199 ~260–275 (estimated)
Solubility in Water Low (fluorine reduces polarity) Slightly soluble Very low (chlorine enhances hydrophobicity)
Reactivity with Nucleophiles Moderate (allyl enhances) Low Low (chlorine deactivates ring)

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